Litracen
CAS No.: 5118-30-9
Cat. No.: VC0533325
Molecular Formula: C20H23N
Molecular Weight: 277.4 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5118-30-9 |
|---|---|
| Molecular Formula | C20H23N |
| Molecular Weight | 277.4 g/mol |
| IUPAC Name | 3-(10,10-dimethylanthracen-9-ylidene)-N-methylpropan-1-amine |
| Standard InChI | InChI=1S/C20H23N/c1-20(2)18-12-6-4-9-16(18)15(11-8-14-21-3)17-10-5-7-13-19(17)20/h4-7,9-13,21H,8,14H2,1-3H3 |
| Standard InChI Key | AUZMDLDJTGPIEA-UHFFFAOYSA-N |
| SMILES | CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C |
| Canonical SMILES | CC1(C2=CC=CC=C2C(=CCCNC)C3=CC=CC=C31)C |
| Appearance | Solid powder |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
Litracen belongs to the tricyclic antidepressant class, featuring a dimethylanthracene core fused with a propanamine side chain. Key structural attributes include:
| Property | Value |
|---|---|
| Molecular formula | C₂₀H₂₃N |
| Molecular weight | 277.4 g/mol |
| CAS Registry Number | 5118-30-9 |
| SMILES | CNCCC=C1C2=CC=CC=C2C(C)(C)C3=C1C=CC=C3 |
| InChI Key | AUZMDLDJTGPIEA-UHFFFAOYSA-N |
The planar anthracene moiety facilitates π-π interactions with biological targets, while the tertiary amine group contributes to its basicity (pKa ~9.5) .
Synthesis Pathways
Though detailed synthetic routes remain proprietary, litracen is derived via demethylation of melitracen, its parent compound. This metabolic transformation occurs predominantly in the liver through cytochrome P450-mediated oxidation .
Pharmacokinetic Profile
Absorption and Distribution
-
Bioavailability: As a secondary metabolite, litracen’s oral bioavailability from melitracen ranges between 60–70% in humans .
-
Protein Binding: Exhibits 89% plasma protein binding in rodent models, suggesting high tissue distribution .
-
Volume of Distribution: Apparent Vd of 2,175–3,483 L in humans, indicative of extensive extravascular penetration .
Metabolism and Elimination
-
Primary Pathway: Hepatic demethylation and hydroxylation yield inactive conjugates .
-
Half-Life: 54.7–73.3 hours in humans, necessitating once-daily dosing .
-
Excretion: Fecal (≈70%) > renal (≈30%), with enterohepatic recirculation prolonging systemic exposure .
Pharmacodynamic Mechanisms
Neurotransmitter Reuptake Inhibition
Litracen potently inhibits norepinephrine (NE) reuptake (IC₅₀ = 12 nM) with moderate affinity for serotonin transporters (SERT; IC₅₀ = 85 nM). Unlike classical TCAs, it exhibits negligible anticholinergic or antihistaminergic activity, reducing side-effect liability .
Receptor Interactions
-
NMDA Receptor Antagonism: Binds to the glutamate modulatory site (Kd = 4.2 μM), potentially conferring neuroprotective effects .
-
σ-1 Receptor Modulation: Enhances synaptic plasticity via σ-1 agonism (EC₅₀ = 0.8 μM), a mechanism implicated in mood stabilization .
| Parameter | Test Formulation | Reference Formulation | GMR (90% CI) |
|---|---|---|---|
| Cₘₐₓ (ng/mL) | 8.2 ± 1.5 | 8.0 ± 1.4 | 1.03 (0.98–1.08) |
| AUC₀–∞ (ng·h/mL) | 420 ± 95 | 415 ± 89 | 1.01 (0.94–1.09) |
Both formulations met bioequivalence criteria (80–125% CI), confirming litracen’s role in melitracen’s efficacy .
Adverse Event Profile
-
Common: Dry mouth (18%), dizziness (12%), constipation (9%) .
-
Serious: QRS prolongation (>120 ms) at supratherapeutic doses, reversible with sodium bicarbonate .
Comparative Analysis with Related TCAs
| Compound | NE Reuptake IC₅₀ (nM) | SERT Reuptake IC₅₀ (nM) | t½ (h) | Anticholinergic Activity |
|---|---|---|---|---|
| Litracen | 12 | 85 | 54–73 | Negligible |
| Amitriptyline | 35 | 4.3 | 10–28 | High |
| Clomipramine | 38 | 0.3 | 19–37 | Moderate |
Litracen’s selectivity for NE over SERT and lack of muscarinic antagonism may offer tolerability advantages .
Regulatory and Developmental Status
Despite promising preclinical data, litracen’s development halted due to strategic prioritization of melitracen combinations (e.g., Deanxit®). No Phase III trials have been conducted .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume